

An In-depth Technical Guide to Sodium 4aminobenzoate: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

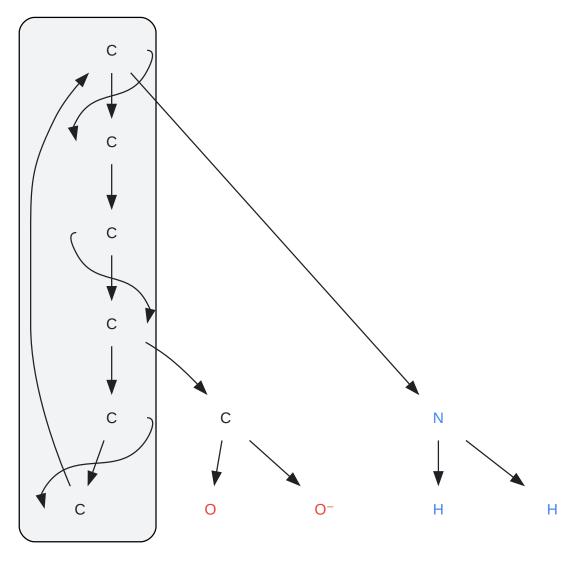
This technical guide provides a comprehensive overview of the chemical structure, and physical and chemical properties of **sodium 4-aminobenzoate**. It includes detailed experimental protocols for its synthesis and analysis, and visualizations to aid in understanding its chemical nature and related processes.

Chemical Structure and Identification

Sodium 4-aminobenzoate, the sodium salt of 4-aminobenzoic acid (also known as para-aminobenzoic acid or PABA), is an organic compound with the chemical formula C₇H₆NNaO₂. [1][2][3][4][5][6] It consists of a benzene ring substituted with an amino group and a carboxylate group in the para position. The sodium ion is ionically bonded to the oxygen of the carboxylate group.



Chemical Structure of Sodium 4-aminobenzoate



Na⁺

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Caption: Chemical structure of **Sodium 4-aminobenzoate**.

Physicochemical Properties



A summary of the key physicochemical properties of **sodium 4-aminobenzoate** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C7H6NNaO2	[1][2][3][4][5][6]
Molecular Weight	159.12 g/mol	[1][2][3][5][6][7]
CAS Number	555-06-6	[1][3][4][5][6][7]
Appearance	White to off-white or pale yellow crystalline powder.	[1][8]
Melting Point	>300 °C	[8][9][10]
Boiling Point	Decomposes	N/A
Solubility	Highly soluble in water (e.g., 50 mg/mL); moderately soluble in ethanol; insoluble in benzene and chloroform.	[8][9][11]
pKa (of 4-aminobenzoic acid)	pKa ₁ = 2.38 (amino group); pKa ₂ = 4.85 (carboxyl group)	[12][13][14][15]
UV-Vis Absorption Maxima (in water)	229 nm, 294 nm	[16]
UV-Vis Absorption Maximum (in PBS, pH 7.2)	284 nm	[7][17]

Experimental Protocols Synthesis of Sodium 4-aminobenzoate

Sodium 4-aminobenzoate can be synthesized via the catalytic hydrogenation of 4-nitrobenzoic acid.[18][19] The process involves the reduction of the nitro group to an amino group, forming the sodium salt of 4-aminobenzoic acid in situ.

Methodology: Catalytic Hydrogenation



- Preparation of Reactant Solution: In a high-pressure autoclave, dissolve 4-nitrobenzoic acid and a molar equivalent of sodium hydroxide in water to create an aqueous solution of sodium 4-nitrobenzoate.[18][19]
- Catalyst Addition: Add a catalytic amount of 5% Palladium on carbon (Pd/C) to the solution.
 [18]
- Hydrogenation Reaction: Seal the autoclave and purge with nitrogen gas. Pressurize the
 vessel with hydrogen gas to 1-2 MPa and heat to 60-70 °C with continuous stirring.[18]
 Maintain these conditions until the hydrogen uptake ceases, indicating the completion of the
 reaction (typically around 2 hours).
- Catalyst Removal: After cooling the reactor to room temperature and releasing the excess hydrogen pressure, filter the reaction mixture to remove the Pd/C catalyst.
- Isolation of Sodium 4-aminobenzoate: The resulting aqueous solution is sodium 4-aminobenzoate. For isolation, the water can be removed under reduced pressure to yield the solid product. For the synthesis of 4-aminobenzoic acid, the solution would be acidified to precipitate the acid.[18][19]
- Purification: The crude sodium 4-aminobenzoate can be purified by recrystallization from water.[20]



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Caption: Workflow for the synthesis of **Sodium 4-aminobenzoate**.

Analysis of Sodium 4-aminobenzoate

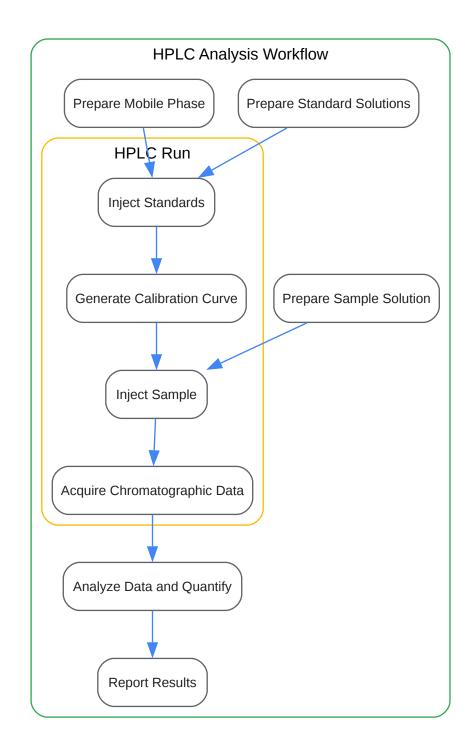
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of **sodium 4-aminobenzoate**, allowing for the determination of purity and quantification.



Methodology: Reversed-Phase HPLC

- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversedphase column, and an autosampler.
- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.
- Standard Solution Preparation: Accurately weigh a known amount of pure **sodium 4aminobenzoate** and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dissolve a weighed amount of the **sodium 4-aminobenzoate** sample in the mobile phase to a concentration within the calibration range.
- Chromatographic Conditions:
 - Column: C18, 5 μm particle size, 4.6 x 250 mm.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μL.
 - Detection Wavelength: Set the UV detector to one of the absorption maxima, such as 284
 nm or 294 nm, for optimal sensitivity.[7][16][17]
 - Column Temperature: 25 °C.
- Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the sample solution.
- Quantification: Determine the concentration of sodium 4-aminobenzoate in the sample by comparing its peak area to the calibration curve. Purity can be assessed by the percentage of the main peak area relative to the total peak area.





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Caption: Workflow for the HPLC analysis of **Sodium 4-aminobenzoate**.

Spectral Data



While detailed spectral data with peak assignments are best obtained from dedicated spectral databases, the following provides an overview of expected spectral characteristics.

- UV-Visible Spectroscopy: As noted in the properties table, sodium 4-aminobenzoate exhibits characteristic UV absorption maxima around 229 nm and 294 nm in water, and at 284 nm in PBS (pH 7.2).[7][16][17] These absorptions are due to π → π* electronic transitions within the aromatic ring and the carboxylate group.
- Infrared (IR) Spectroscopy: The IR spectrum of **sodium 4-aminobenzoate** is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and the asymmetric and symmetric stretching of the carboxylate group (COO⁻) at approximately 1550-1610 cm⁻¹ and 1360-1450 cm⁻¹, respectively.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum would show signals for the aromatic protons, typically in the range of 6.5-8.0 ppm, and a broad signal for the amine protons. The exact chemical shifts will depend on the solvent used.
 - ¹³C NMR: The carbon NMR spectrum will display signals for the four distinct aromatic carbons and the carboxylate carbon.

Safety and Handling

Sodium 4-aminobenzoate is considered hazardous. It may cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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